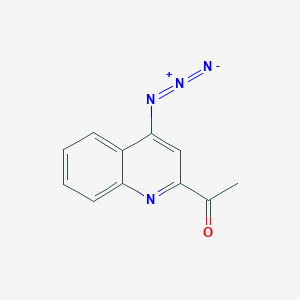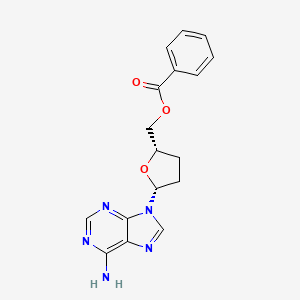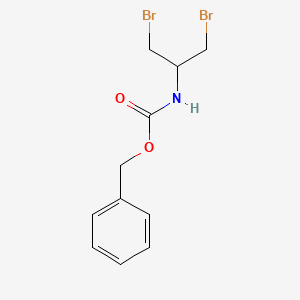![molecular formula C11H16OS B14298315 (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid CAS No. 112936-08-0](/img/structure/B14298315.png)
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,6-Dimethylbicyclo[311]hept-2-en-2-yl)ethanethioic S-acid is a chemical compound with the molecular formula C11H16OS It is characterized by a bicyclic structure with a thioacid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid typically involves the reaction of bicyclo[3.1.1]hept-2-ene derivatives with ethanethioic acid under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid undergoes various types of chemical reactions, including:
Oxidation: The thioacid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The bicyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of halogenating agents, such as bromine or chlorine, in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives and other substituted bicyclic compounds.
Applications De Recherche Scientifique
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]hept-2-ene derivatives: Compounds with similar bicyclic structures but different functional groups.
Thioacids: Compounds with similar thioacid functional groups but different core structures.
Uniqueness
(6,6-Dimethylbicyclo[311]hept-2-en-2-yl)ethanethioic S-acid is unique due to its combination of a bicyclic structure and a thioacid functional group This unique combination imparts specific chemical and physical properties, making it distinct from other similar compounds
Propriétés
Numéro CAS |
112936-08-0 |
|---|---|
Formule moléculaire |
C11H16OS |
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanethioic S-acid |
InChI |
InChI=1S/C11H16OS/c1-11(2)8-4-3-7(5-10(12)13)9(11)6-8/h3,8-9H,4-6H2,1-2H3,(H,12,13) |
Clé InChI |
PJAOKYHZOWXUJT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC=C(C1C2)CC(=O)S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)

![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)




![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)
![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
